molecular formula C30H50O4 B12660691 Bis(2-propyloctyl) phthalate CAS No. 85851-85-0

Bis(2-propyloctyl) phthalate

Cat. No.: B12660691
CAS No.: 85851-85-0
M. Wt: 474.7 g/mol
InChI Key: OZOBAHCROJBFKA-UHFFFAOYSA-N
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Description

Its molecular formula is C₂₄H₃₈O₄, with a molecular weight of 390.56 g/mol . Structurally, it features two 2-propyloctyl groups attached to a benzene-1,2-dicarboxylate backbone. This compound was isolated from the petroleum ether and ethyl acetate layers of star anise (Illicium verum), marking its first identification in Magnoliaceae plants .

Properties

CAS No.

85851-85-0

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

bis(2-propyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-5-9-11-13-19-25(17-7-3)23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-26(18-8-4)20-14-12-10-6-2/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3

InChI Key

OZOBAHCROJBFKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of bis(2-propyloctyl) phthalate typically involves the esterification of phthalic anhydride with 2-propyloctanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid, under controlled temperature conditions. The process involves heating the reactants to a temperature range of 130-170°C, followed by further heating to 180-240°C to complete the reaction . Industrial production methods often include steps like dealcoholization and refining to ensure high product quality .

Chemical Reactions Analysis

Bis(2-propyloctyl) phthalate undergoes various chemical reactions, including:

Common reagents for these reactions include strong acids like sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and various alcohol derivatives .

Scientific Research Applications

Industrial Applications

Plasticization of Polymers

  • Primary Use : Bis(2-propyloctyl) phthalate is predominantly used as a plasticizer for polyvinyl chloride (PVC) and other vinyl copolymers. It improves the mechanical properties of these materials, making them more flexible and durable.
  • Concentration : Typically used in concentrations ranging from 30% to 60% in end products .

End-Use Products :

  • Automotive Industry : Utilized in automobile undercoating and interior components to enhance durability against environmental factors.
  • Construction Materials : Found in building materials such as pipes, flooring, and roofing membranes, contributing to their longevity and performance.
  • Electrical Applications : Used in wire and cable insulation to improve flexibility and resistance to environmental degradation .
Application AreaSpecific ProductsTypical Concentration
AutomotiveUndercoating, interior components30-60%
ConstructionPipes, flooring, roofing membranes30-60%
ElectricalWire insulation30-60%

Consumer Products

Household Items

  • Personal Care Products : Occasionally included in formulations for cosmetics and personal care items due to its plasticizing properties.
  • Home Maintenance : Found in various household maintenance products where flexibility and durability are required.

Environmental Considerations

Phthalates, including this compound, have raised concerns regarding their environmental impact and potential health risks. Studies indicate that phthalates can leach from products into the environment, leading to widespread exposure . Regulatory bodies are increasingly scrutinizing their use due to potential endocrine-disrupting effects.

Case Studies on Exposure and Toxicity

A notable case study highlights the integration of exposure data with toxicity assessments using frameworks like Adverse Outcome Pathways (AOP) and Aggregate Exposure Pathways (AEP). This research emphasizes the importance of understanding cumulative risks associated with phthalate exposure, particularly in vulnerable populations such as children .

Key Findings from Case Studies :

  • Health Risks : Epidemiological studies link early-life exposure to phthalates with adverse health outcomes, including developmental issues and respiratory problems in children .
  • Exposure Assessment : Research demonstrates significant leaching of phthalates from medical supplies, underscoring the need for careful monitoring in healthcare settings .

Regulatory Landscape

The use of this compound is subject to regulatory scrutiny due to health concerns associated with phthalates in general. Various jurisdictions have implemented regulations aimed at reducing exposure levels, particularly in consumer products intended for children .

Mechanism of Action

The mechanism of action of bis(2-propyloctyl) phthalate involves its interaction with nuclear receptors and hormone pathways. As an endocrine disruptor, it can interfere with the synthesis, transport, and metabolism of hormones, leading to various health effects. It affects the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by interacting with neural structures .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Structure
This compound C₂₄H₃₈O₄ 390.56 Branched C8 (2-propyloctyl)
Bis(2-ethylhexyl) phthalate (DEHP) C₂₄H₃₈O₄ 390.56 Branched C8 (2-ethylhexyl)
Di-n-butyl phthalate (DBP) C₁₆H₂₂O₄ 278.34 Linear C4 (n-butyl)
Diisononyl phthalate (DINP) C₂₆H₄₂O₄ 418.62 Branched C9 (isononyl)

Key Observations :

  • This compound and DEHP share the same molecular formula and weight but differ in alkyl branching, which influences their physical properties (e.g., volatility, biodegradability) .
  • Longer/branched chains (e.g., DINP) are less volatile and may leach more slowly from plastics compared to shorter chains (e.g., DBP) .

Toxicity and Endocrine Effects

Compound Name Acute Toxicity (LC₅₀ in zebrafish) Estrogenic Activity Reproductive Toxicity
This compound No data Not studied Suspected (structural analogy)
DEHP 0.50 ppm (mixture of 6 phthalates) Enhanced activity Confirmed (banned in EU toys)
DBP 0.63 ppm Enhanced activity Confirmed (banned in EU toys)
DINP >50% survival at highest dose Enhanced activity Restricted in EU

Key Observations :

  • Acute Toxicity : DEHP and DBP exhibit higher acute toxicity in zebrafish embryos, while DINP and this compound lack conclusive data .
  • This compound’s activity remains unstudied but is hypothesized based on structural similarities .

Environmental Persistence and Regulation

Compound Name Environmental Persistence Regulatory Status (as of 2024)
This compound Likely persistent (branched) Not regulated
DEHP High (ubiquitous in sediment) Banned in EU toys, restricted under REACH
DBP Moderate Banned in EU toys
DINP High Restricted in EU

Key Observations :

  • Branched phthalates like this compound and DEHP are more resistant to biodegradation, leading to environmental accumulation .
  • Regulatory actions target phthalates with proven reproductive toxicity (e.g., DEHP, DBP). This compound’s lack of regulation may reflect data gaps rather than safety .

Biological Activity

Bis(2-propyloctyl) phthalate (DPHP), a high molecular weight phthalate, is primarily used as a plasticizer in various applications, including cable insulation and roofing membranes. Its biological activity has garnered attention due to its potential health impacts, particularly concerning endocrine disruption and toxicity. This article reviews the biological activity of DPHP, focusing on its metabolism, toxicological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 53306-54-0
  • Molecular Formula : C22H38O4
  • Uses : Plasticizer in polyvinyl chloride (PVC), automotive undercoating, building materials, and more.

Metabolism and Excretion

DPHP undergoes metabolic conversion in the body, primarily resulting in the formation of monoesters and phthalic acid. Studies indicate that approximately 34% of an oral dose is eliminated via urine as secondary metabolites, with less than 1% excreted unchanged . The metabolic pathway of DPHP is similar to that of di(2-ethylhexyl) phthalate (DEHP), where oxidative monoester derivatives are produced .

Table 1: Metabolic Pathways of DPHP

MetaboliteExcretion RoutePercentage Eliminated
DPHPUrine34%
Monoester DerivativeUrine<1%
Phthalic AcidFecesVariable

Acute Toxicity

Acute toxicity studies have shown that DPHP has a high LD50 value, indicating low acute toxicity. In one study, the oral LD50 was estimated to be greater than 5000 mg/kg in rats . Dermal exposure studies revealed an LD50 greater than 2000 mg/kg .

Chronic Toxicity and Endocrine Disruption

Chronic exposure to DPHP has been linked to liver hypertrophy and hyperplasia in rodent models. The mechanism involves activation of peroxisome proliferator-activated receptor alpha (PPARα), which is associated with liver toxicity but may not be relevant for human risk assessment . Additionally, DPHP exposure has been implicated in disrupting endocrine functions by inhibiting key steroidogenic pathways in fetal rat testes .

Case Studies

A notable case study investigated the urinary metabolites of DPHP over a span of 14 years, analyzing samples from volunteers to assess exposure levels. The study identified specific oxidized metabolites, indicating widespread exposure among the population .

Table 2: Urinary Metabolite Analysis

YearSample SizeKey Findings
199960Baseline levels established
200360Increased metabolite concentrations
200660Continued rise in metabolite levels
200960Stabilization of metabolite levels
201260Peak concentrations observed

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